molecular formula C18H20FN5O2 B2850606 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 863448-07-1

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2850606
CAS No.: 863448-07-1
M. Wt: 357.389
InChI Key: WCXDJHMZBTXABZ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl group at the N1 position and a 4-fluorobenzyl acetamide substituent at the C5 position. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their pharmacological relevance, particularly in kinase inhibition and anticancer applications . Synthetic routes for analogous compounds involve condensation of cyanoacetate intermediates with hydrazine derivatives, as exemplified in the synthesis of tert-butyl pyrazolopyrimidine precursors .

Properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2/c1-18(2,3)24-16-14(9-22-24)17(26)23(11-21-16)10-15(25)20-8-12-4-6-13(19)7-5-12/h4-7,9,11H,8,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXDJHMZBTXABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Fluorine atoms (e.g., 4-fluorophenyl in the target compound vs. 3-fluorophenyl in ) modulate electronic properties and bioavailability .
  • Synthetic Efficiency: The target compound’s intermediate (tert-butyl pyrazolopyrimidine) was synthesized in 62% yield , comparable to yields of phenyl-substituted analogs (80% in ). Chromenone-containing derivatives require multistep synthesis, reducing overall efficiency .

Pharmacological and Physicochemical Differences

  • Melting Points (MP): The target compound’s MP is unreported, but analogs with chromenone substituents exhibit higher MPs (302–304°C) due to extended conjugation .
  • Mass Spectrometry: The target compound’s molecular ion (if analyzed) would differ from chromenone derivatives (e.g., m/z 571.198 in ) due to mass contributions from the tert-butyl and acetamide groups.
  • Biological Activity :
    • Pyrazolo[3,4-d]pyrimidines with fluorophenyl groups (e.g., ) often target kinases or G-protein-coupled receptors. The acetamide moiety in the target compound may enhance membrane permeability compared to ester derivatives (e.g., ).

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
14-Fluorobenzoyl chloride, Et₃N, DMF, 80°C6590%
2N-(4-Fluorobenzyl)acetamide, K₂CO₃, DMSO, 100°C7294%

How can structural confirmation of this compound and its intermediates be achieved using spectroscopic and chromatographic methods?

Basic Research Question

  • NMR :
    • ¹H NMR : Confirm tert-butyl group (δ 1.4–1.6 ppm, singlet) and fluorophenyl protons (δ 7.2–7.4 ppm, doublet) .
    • ¹³C NMR : Pyrazolo[3,4-d]pyrimidin-4-one carbonyl at δ 165–170 ppm .
  • FTIR : Amide C=O stretch at ~1680 cm⁻¹ and pyrimidinone C=O at ~1720 cm⁻¹ .
  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) with ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 427.1) .

What strategies are employed to enhance the compound’s biological activity through structure-activity relationship (SAR) studies?

Advanced Research Question

  • Substitution Patterns :
    • Tert-butyl group : Enhances metabolic stability by steric hindrance .
    • 4-Fluorophenyl : Improves target binding via hydrophobic/π-π interactions (e.g., kinase inhibition) .
  • Functional Group Modifications :
    • Replace acetamide with sulfonamide to modulate solubility .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to increase potency .
      Methodology :
  • In Silico Docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or PARP .
  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, IC₅₀ < 10 μM) with controls for cytotoxicity .

Q. Table 2: SAR of Analogous Compounds

Compound ModificationBiological Activity (IC₅₀, μM)TargetReference
4-Fluorophenyl substituent8.2 (MCF-7)EGFR kinase
Trifluoromethyl substitution5.7 (HeLa)PARP-1

How can contradictory data in biological activity across studies be resolved?

Advanced Research Question
Common causes of discrepancies:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times .
  • Compound Purity : Impurities >5% may skew results; validate via HPLC and NMR .
  • Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid precipitation .
    Resolution Strategies :
  • Reproduce assays under standardized conditions (e.g., CLSI guidelines).
  • Conduct dose-response curves with triplicate measurements .

What computational and experimental approaches are synergistic for optimizing reaction pathways?

Advanced Research Question

  • ICReDD Methodology : Combines quantum chemical calculations (Gaussian 16) with machine learning to predict reaction outcomes .
    • Example: Optimize cyclization steps by calculating transition-state energies .
  • High-Throughput Screening : Test 96-well plate reaction arrays with varied catalysts (e.g., Pd(OAc)₂ vs. CuI) .

How can researchers identify and validate the compound’s molecular targets in complex biological systems?

Advanced Research Question

  • Target Deconvolution :
    • Pull-Down Assays : Use biotinylated probes to isolate binding proteins from cell lysates .
    • Phosphoproteomics : Identify downstream signaling changes via LC-MS/MS .
  • Validation :
    • CRISPR Knockout : Delete putative targets (e.g., EGFR) and assess activity loss .
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD = 120 nM for PARP-1) .

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